molecular formula C21H23ClN4O3S B2496732 4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide CAS No. 1209772-07-5

4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide

Cat. No.: B2496732
CAS No.: 1209772-07-5
M. Wt: 446.95
InChI Key: JGCISIGMVOJDED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a piperazine-1-carboxamide core linked to a 7-chloro-4-methyl-1,3-benzothiazole moiety and a 3,4-dimethoxyphenyl group. The benzothiazole scaffold is known for its pharmacological relevance, including antimicrobial and antitumor activities, while the dimethoxyphenyl substituent may enhance solubility and receptor binding . The chloro and methyl groups on the benzothiazole likely influence electronic and steric properties, impacting both synthesis and bioactivity.

Properties

IUPAC Name

4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN4O3S/c1-13-4-6-15(22)19-18(13)24-21(30-19)26-10-8-25(9-11-26)20(27)23-14-5-7-16(28-2)17(12-14)29-3/h4-7,12H,8-11H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGCISIGMVOJDED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)NC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of cancer research and anti-inflammatory therapies. This article reviews the current understanding of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C18H20ClN3O2S
  • Molecular Weight : 367.89 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is hypothesized that the compound may exert its effects through:

  • Inhibition of Enzymatic Activity : The benzothiazole moiety may interact with specific enzymes, inhibiting their activity and thereby affecting cellular pathways.
  • Receptor Modulation : The piperazine structure may facilitate binding to neurotransmitter receptors or other cell surface proteins, influencing signal transduction pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including the compound . For instance:

  • Cell Proliferation Inhibition : In vitro assays demonstrated that at concentrations ranging from 1 to 4 µM, similar benzothiazole compounds significantly inhibited the proliferation of various cancer cell lines such as A431 (human epidermoid carcinoma) and A549 (lung carcinoma) .
  • Mechanistic Insights : Western blot analyses revealed that these compounds could inhibit critical signaling pathways such as AKT and ERK, which are pivotal in cancer cell survival and proliferation .

Anti-inflammatory Properties

The compound has also shown promise in reducing inflammatory responses:

  • Cytokine Inhibition : Compounds with similar structures have been reported to decrease levels of pro-inflammatory cytokines like IL-6 and TNF-α, suggesting a potential role in managing inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological efficacy of benzothiazole derivatives often correlates with specific structural features:

Structural FeatureEffect on Activity
Chlorine SubstitutionEnhances potency against cancer cells
Dimethoxy GroupsImproves solubility and receptor affinity
Piperazine RingFacilitates interaction with biological targets

Case Studies

  • Study on Benzothiazole Derivatives : A study synthesized several benzothiazole derivatives and evaluated their biological activities. Among them, compounds exhibiting structural similarities to our target compound showed significant anticancer effects in vitro .
  • Inflammation Models : In animal models of inflammation, related compounds were found to effectively reduce edema and inflammatory markers when administered at therapeutic doses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine-Carboxamides with Aryl Substituents

  • N-(3/4-chlorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A4–A6) Structural Similarities: Share the piperazine-carboxamide core and chlorophenyl group. Physical Properties: Melting points range from 189.8–199.6°C (vs. target compound’s data unavailable). Yields (45.2–48.1%) suggest moderate synthetic efficiency .
  • N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide Key Difference: Lacks heterocyclic systems (benzothiazole/quinazolinone) but includes an ethyl group on piperazine. Conformation: Piperazine adopts a chair conformation, similar to the target compound’s likely geometry .

Benzothiazole-Containing Analogues

  • N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV) Structural Similarities: Contains a benzothiazole ring and piperazine fragment. Differences: Linked via acetamide instead of carboxamide-piperazine, reducing rigidity and altering pharmacokinetics.

Piperazine Derivatives with Heterocyclic Moieties

  • 4-(3-(3-Oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)propanoyl)-N-(pyridin-3-yl)piperazine-1-carboxamide (28) Structural Features: Benzooxazinone replaces benzothiazole, introducing additional hydrogen-bonding sites. Synthesis: Achieved via HCTU-mediated coupling (10% yield), highlighting challenges in introducing bulky substituents .

Fluorinated and Methoxylated Analogues

  • [4-(4-Fluorobenzyl)piperazin-1-yl]methanone derivatives Key Difference: Fluorobenzyl group instead of dimethoxyphenyl. Fluorine’s electron-withdrawing effects may enhance metabolic stability compared to methoxy’s electron-donating properties .

Structural and Functional Analysis Table

Compound Name Core Structure Key Substituents Melting Point (°C) Yield (%) Notable Features Reference
Target Compound Piperazine-carboxamide 7-Cl-4-Me-benzothiazole, 3,4-diOMe N/A N/A Benzothiazole enhances bioactivity N/A
A4–A6 (Quinazolinone derivatives) Piperazine-carboxamide Cl-phenyl, quinazolinone 189.8–199.6 45.2–48.1 Quinazolinone for π-π interactions
BZ-IV (Benzothiazole derivative) Piperazine-acetamide Benzothiazole, methylpiperazine N/A N/A Flexible acetamide linkage
Compound 28 (Benzooxazinone derivative) Piperazine-carboxamide Benzooxazinone, pyridinyl N/A 10 Low yield due to steric hindrance
N-(4-chlorophenyl)-4-ethylpiperazine-carboxamide Piperazine-carboxamide Cl-phenyl, ethylpiperazine N/A N/A Chair conformation of piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.